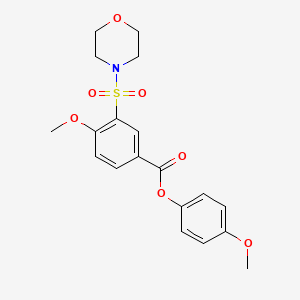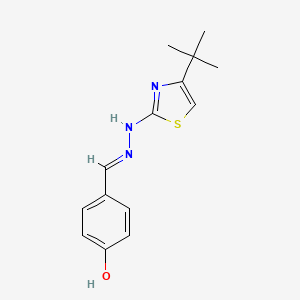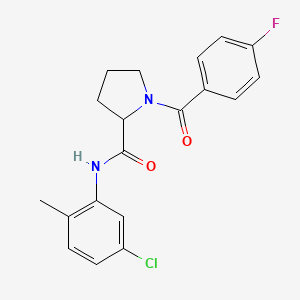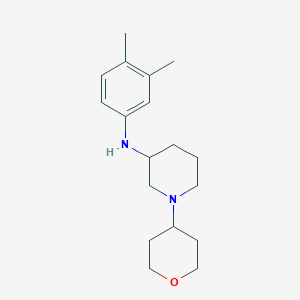
4-methoxyphenyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxyphenyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate, also known as MMSB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMSB is a white crystalline powder that is soluble in organic solvents and has a melting point of 177-179°C.
Mecanismo De Acción
The mechanism of action of 4-methoxyphenyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in cell growth and inflammation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis. In addition, this compound has been shown to have anti-microbial properties against certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxyphenyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield and purity. This compound has also been shown to have low toxicity in animal studies. However, the limitations of this compound include its limited solubility in aqueous solutions and its potential for off-target effects due to its non-specific mechanism of action.
Direcciones Futuras
There are several future directions for research on 4-methoxyphenyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate. One area of interest is its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Further studies are needed to optimize the conditions for this compound-mediated photodynamic therapy and to evaluate its efficacy in animal models. Another area of interest is the development of this compound derivatives with improved solubility and specificity for certain enzymes and proteins. Overall, this compound has the potential to be a valuable tool in scientific research and may have future applications in medicine and biotechnology.
Métodos De Síntesis
The synthesis of 4-methoxyphenyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate involves the reaction of 4-methoxyphenol with 4-morpholinylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-methoxybenzoyl chloride to form this compound. The synthesis method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
4-methoxyphenyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
IUPAC Name |
(4-methoxyphenyl) 4-methoxy-3-morpholin-4-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S/c1-24-15-4-6-16(7-5-15)27-19(21)14-3-8-17(25-2)18(13-14)28(22,23)20-9-11-26-12-10-20/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFPCYOMPCCESN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B6106775.png)
![4-{3-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B6106782.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6106785.png)
![5-[(2-methoxyphenoxy)methyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6106792.png)


![3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B6106809.png)
![2,2'-[1,2-phenylenebis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B6106841.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B6106858.png)
![1-(3-furoyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1,4-diazepane trifluoroacetate](/img/structure/B6106862.png)


![N-[2-(acetylamino)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6106872.png)
![1-(2,2-dimethylpropyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6106878.png)